molecular formula C9H10N2O4 B1651829 3-(Dimethylamino)-4-nitrobenzoic acid CAS No. 1350540-04-3

3-(Dimethylamino)-4-nitrobenzoic acid

Cat. No. B1651829
CAS RN: 1350540-04-3
M. Wt: 210.19
InChI Key: HMRMOFDVYIXAMW-UHFFFAOYSA-N
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Description

3-(Dimethylamino)benzoic acid is a compound with the molecular formula (CH3)2NC6H4CO2H . It’s used in the analysis of glucose content from the extraction of starch and soluble sugars .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with dimethylamine. For example, Dimethylaminopropylamine (DMAPA) is produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile .


Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)benzoic acid consists of a benzene ring attached to a carboxylic acid group (CO2H) and a dimethylamino group ((CH3)2N) .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of new bonds. For example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-(Dimethylamino)benzoic acid would depend on its structure. For example, 3-(Dimethylamino)propionic acid has a molecular weight of 153.61 and a melting point of 186-191 °C .

Scientific Research Applications

Synthesis of Novel Lanthanide Complexes

3-(Dimethylamino)-4-nitrobenzoic acid has been used in the synthesis of novel lanthanide complexes . These complexes were synthesized by solvent evaporation with 3-dimethylaminobenzoic acid and 5,5′-dimethyl-2,2′-bipyridine as ligands . The complexes exhibited dimeric structures based on X-ray diffraction analysis .

Thermodynamics and Fluorescence Properties

The thermodynamics and fluorescence properties of the lanthanide complexes synthesized from 3-dimethylaminobenzoic acid were studied . A thermogravimetric infrared spectroscopy experiment was performed to investigate the thermal stability and decomposition mechanism of the complexes . The fluorescence spectra of the complexes were studied and the fluorescence lifetime values were determined .

Low-Temperature Heat Capacity

Measurements of the low-temperature heat capacity of the lanthanide complexes synthesized from 3-dimethylaminobenzoic acid were obtained within the temperature range of 1.9 to 300 K . The thermodynamic function was calculated by heat capacity fitting .

Energy Transfer Mechanism

The energy transfer mechanism of the lanthanide complexes synthesized from 3-dimethylaminobenzoic acid was elucidated . The effects of 5,5′-DM-2,2′-bipy and 3-N,N-DMHBA on lanthanide complexes were analyzed from the viewpoint of energy transfer .

Analysis of Glucose Content

3-(Dimethylamino)-4-nitrobenzoic acid has been used to analyze glucose content from the extraction of starch and soluble sugars .

Quantification of Peroxidase Activity

3-(Dimethylamino)-4-nitrobenzoic acid can be used to quantify the activity of peroxidase and manganese peroxidase .

Mechanism of Action

The mechanism of action for similar compounds often involves the formation of new bonds. For example, EDC couples primary amines to carboxylic acids by creating an activated ester leaving group .

Safety and Hazards

The safety and hazards of a compound like 3-(Dimethylamino)-4-nitrobenzoic acid would depend on its specific properties. For example, 4-(Dimethylamino)benzoic acid is classified as a combustible liquid and can cause skin and eye irritation .

Future Directions

The future directions for research on compounds like 3-(Dimethylamino)-4-nitrobenzoic acid could involve the development of new synthetic methods, the exploration of their biological activities, or their use in the synthesis of more complex molecules .

properties

IUPAC Name

3-(dimethylamino)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)8-5-6(9(12)13)3-4-7(8)11(14)15/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRMOFDVYIXAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286731
Record name 3-(Dimethylamino)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-4-nitrobenzoic acid

CAS RN

1350540-04-3
Record name 3-(Dimethylamino)-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350540-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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